molecular formula C9H9NOS B8217471 (4R)-4-phenyl-1,3-thiazolidin-2-one

(4R)-4-phenyl-1,3-thiazolidin-2-one

Cat. No.: B8217471
M. Wt: 179.24 g/mol
InChI Key: FROGLEWKVOIXBM-QMMMGPOBSA-N
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Description

(4R)-4-Phenyl-1,3-thiazolidin-2-one is a chiral heterocyclic compound featuring a five-membered thiazolidinone ring with a phenyl group at the 4-position in the R-configuration. The thiazolidinone scaffold consists of a sulfur atom at position 1, a nitrogen at position 3, and a ketone group at position 2. This structural motif is pharmacologically significant due to its resemblance to bioactive molecules, particularly in antimicrobial, antiviral, and antidiabetic agents . The stereochemistry at the 4-position (R-configuration) is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent activities .

The compound’s synthesis typically involves condensation reactions, such as the cyclization of thiourea derivatives with aldehydes or ketones, or multicomponent reactions employing thioglycolic acid . Its applications span drug discovery intermediates, chiral auxiliaries, and ligands in asymmetric catalysis .

Properties

IUPAC Name

(4R)-4-phenyl-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROGLEWKVOIXBM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Oxazolidinone Derivatives

  • Example: (4R)-4-Phenyl-1,3-oxazolidin-2-one Key Differences: Replaces sulfur at position 1 with oxygen, altering electronic properties (lower polarizability, higher electronegativity). Applications: Serves as a precursor in the synthesis of Ezetimibe (a cholesterol-lowering drug) and as a chiral auxiliary in asymmetric synthesis . Synthetic Efficiency: Synthesized via radical cyclization with yields >89% . Bioactivity: Oxazolidinones (e.g., linezolid) are established antibiotics, but the phenyl-substituted variant here primarily functions as an intermediate.

Thiazolidine-2-thiones

  • Example : (4R)-4-Phenyl-1,3-thiazolidine-2-thione
    • Key Differences : Replaces the ketone (C=O) with a thione (C=S), enhancing sulfur’s nucleophilicity and altering solubility.
    • Bioactivity : Rhodanine derivatives (e.g., 3-phenyl-2-thioxo-thiazolidin-4-one) exhibit anticonvulsant, antibacterial, and antidiabetic properties .
    • Stereochemical Impact : The R-configuration improves binding specificity to enzymes like protein tyrosine phosphatases .

Substituted Thiazolidinones

  • Example : 3-(6,7-Substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one
    • Key Differences : Incorporates benzothiazole and substituted phenyl groups, increasing planarity and lipophilicity.
    • Bioactivity : Demonstrates enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration .
    • Synthetic Routes : Schiff base condensation followed by cyclization with thioglycolic acid (yields: 70–85%) .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Synthetic Yield (%) Reference
(4R)-4-Phenyl-1,3-thiazolidin-2-one Thiazolidin-2-one 4R-phenyl Antimicrobial, antiviral 70–90
(4R)-4-Phenyl-1,3-oxazolidin-2-one Oxazolidin-2-one 4R-phenyl Drug intermediate, chiral auxiliary 89–99
3-Phenyl-2-thioxo-thiazolidin-4-one Thiazolidine-2-thione 3-phenyl, 2-thione Anticonvulsant, antidiabetic 75–88
3-Benzothiazolyl-thiazolidin-2-one Thiazolidin-2-one Benzothiazole, 4-substituted phenyl Antibacterial (Gram-positive/Gram-negative) 70–85

Key Research Findings

Electronic Effects: Sulfur in thiazolidinones enhances nucleophilicity compared to oxazolidinones, improving interactions with electrophilic enzyme residues .

Stereochemical Influence : The R-configuration in (4R)-4-phenyl derivatives increases target specificity, as seen in rhodanine-based antidiabetic agents .

Substituent Impact : Bulkier groups (e.g., benzothiazole) improve antimicrobial potency but may reduce solubility .

Synthetic Accessibility: Radical cyclization (oxazolidinones) and multicomponent reactions (thiazolidinones) offer high yields, but thione derivatives require stringent conditions for thiol incorporation .

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